molecular formula C16H19N5O4S B127287 Disperse blue 124 CAS No. 15141-18-1

Disperse blue 124

Cat. No. B127287
CAS RN: 15141-18-1
M. Wt: 377.4 g/mol
InChI Key: HMAJVAFLGGPIPN-UHFFFAOYSA-N
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Description

Disperse Blue 124 is a significant textile dye allergen, commonly used in the industry. It has been the subject of various studies due to its allergenic properties and its prevalence in patch test (PT) reactions among patients. The dye raw material is often impure, which has led to uncertainties regarding the actual concentration used in PT, making it challenging to diagnose contact allergies accurately and to collect comparable epidemiological data .

Synthesis Analysis

The synthesis of disperse dyes, including Disperse Blue 124, involves coupling reactions where diazonium salts are reacted with various coupling components. Novel blue disperse dyes have been prepared using such methods, with a focus on achieving specific fastness properties on polyester. For instance, some dyes have been synthesized using m-aminoacetanilide derived coupling components, and their structures have been characterized using a range of spectroscopic techniques . Additionally, the synthesis of diaminoanthraquinonoid blue dyes with various alkyl substituents has been explored to improve dyeability toward polypropylene fibers .

Molecular Structure Analysis

The molecular structure of Disperse Blue 124 and related dyes has been analyzed using spectroscopic techniques. The color-constitution relationships of these dyes have been examined in terms of electronic and steric substituent effects, which are crucial for understanding their behavior in solution and when applied to polyester . Furthermore, the structure of a novel polymeric dye containing Disperse Blue 14, a related compound, has been identified using FT-IR, indicating the presence of characteristic carbonyl stretching absorption .

Chemical Reactions Analysis

Disperse Blue 124 undergoes various chemical reactions, particularly when subjected to reducing conditions. For example, Disperse Blue 79, a related azo dye, and its intermediates have been shown to be readily reduced chemically and in anoxic sediment-water systems. The reduction leads to the formation of potentially hazardous aromatic amines, which can be released into the water column .

Physical and Chemical Properties Analysis

The physical and chemical properties of disperse dyes are closely related to their structure and the dynamics of the disperse systems they are part of. The dynamics of contact interactions between particles of disperse solid phases in a liquid dispersion medium are key to understanding the bulk structural-rheological properties of disperse systems . The physicochemical factors responsible for these interactions are crucial for the application and performance of the dyes. The wet fastness properties of blue disperse dyes on polyester have been rationalized in terms of dye structure, with studies comparing the fastness properties of styryl dyes to those of azo dyes .

Scientific Research Applications

Allergenic Properties

Environmental Impact

  • Dye Wastewater and Genotoxicity : Research has identified the potential environmental and health hazards posed by Disperse Blue 124. When released into water bodies, it can contaminate drinking water sources. Studies involving mice have shown genotoxic effects, such as increased frequency of micronucleated polychromatic erythrocytes, following exposure to this dye (Fernandes, Umbuzeiro, & Salvadori, 2019).

  • Biodegradation of Disperse Blue : Efforts have been made to biodegrade Disperse Blue dyes using fungal strains like Aspergillus, showing a high rate of decolorization in optimized conditions. This suggests a potential method for mitigating the environmental impact of these dyes (Ge, Wei, Wang, Guo, & Xu, 2015).

  • Photocatalytic Degradation : Studies involving the photocatalytic degradation of Disperse Blue dyes using processes like UV/TiO2/H2O2 have shown promising results. This method could potentially be used for treating dye-polluted water (Saquib, Tariq, Haque, & Muneer, 2008).

Safety And Hazards

Disperse Blue 124 is a strong clothing dye sensitizer . It is also an important textile dye allergen . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

Given that Disperse Blue 124 is a known allergen , future research and development efforts may focus on finding alternatives that have similar dyeing properties but lower allergenic potential. Additionally, improvements in manufacturing processes to reduce the allergenic potential of Disperse Blue 124 could also be a focus of future work. It is also important to continue monitoring the health effects of exposure to Disperse Blue 124 and to develop effective strategies for managing these risks.

properties

IUPAC Name

2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4S/c1-4-20(7-8-25-12(3)22)13-5-6-14(11(2)9-13)18-19-16-17-10-15(26-16)21(23)24/h5-6,9-10H,4,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAJVAFLGGPIPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCOC(=O)C)C1=CC(=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864562
Record name C.I. Disperse Blue 124
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disperse blue 124

CAS RN

15141-18-1, 61951-51-7
Record name Disperse Blue 124
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15141-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disperse Blue 124
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015141181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disperse blue 124
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061951517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C.I. Disperse Blue 124
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[N-ethyl-4-[(5-nitrothiazol-2-yl)azo]-m-toluidino]ethyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.624
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethanol, 2-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino]-, 1-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.508
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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